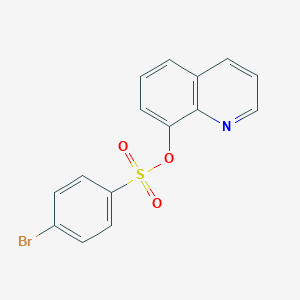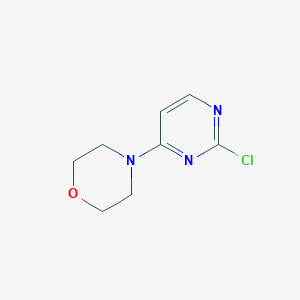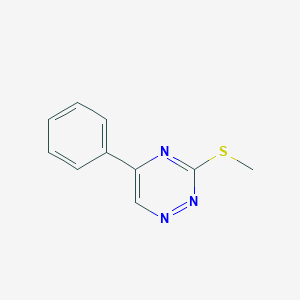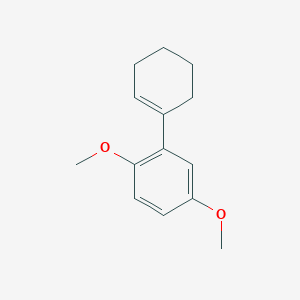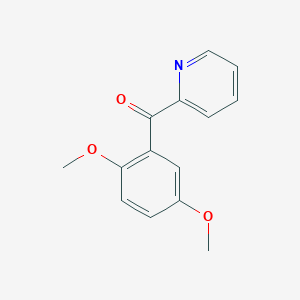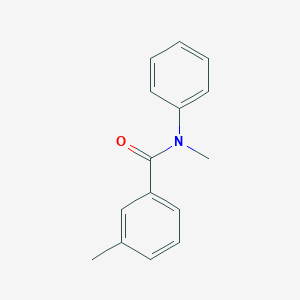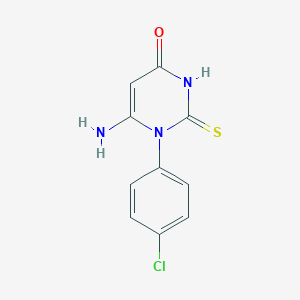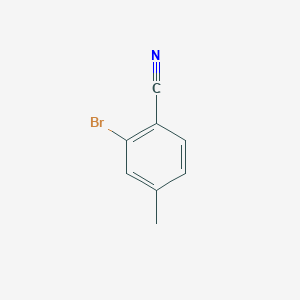
2-ブロモ-4-メチルベンゾニトリル
概要
説明
2-Bromo-4-methylbenzonitrile is a chemical compound with the empirical formula C8H6BrN . It has a molecular weight of 196.04 . The compound is almost planar .
Synthesis Analysis
2-Bromo-4-methylbenzonitrile derivatives are important compounds due to their use as intermediates in the synthesis of phthalocyanine dyes . The substituted phthalocyanine dyes have been used for photo redox reactions and photodynamic cancer therapy .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methylbenzonitrile is almost planar with an r.m.s. deviation for the non-H atoms of 0.008 Å . In the crystal, weak π-π stacking interactions generate columns of molecules .Physical and Chemical Properties Analysis
2-Bromo-4-methylbenzonitrile has a density of 1.5±0.1 g/cm3, a boiling point of 292.9±28.0 °C at 760 mmHg, and a flash point of 130.9±24.0 °C . It has a molar refractivity of 43.7±0.4 cm3, and a molar volume of 129.2±5.0 cm3 .科学的研究の応用
非線形光学材料開発
2-ブロモ-4-メチルベンゾニトリル: は、有機非線形光学(NLO)結晶の開発に使用されています。 これらの結晶(4B2MBN など)は、緩やかな蒸発技術を使用して製造され、さまざまなフォトニックアプリケーションにとって重要な優れた光学的 NLO 透明性を示しています .
医薬品合成
この化合物は、さまざまな薬物の合成に医薬品業界で使用されています。 さらに化学変換が行われる反応性臭素原子を持っているため、抗がん剤、抗真菌剤、抗ウイルス剤の作成における前駆体または中間体として役立ちます .
農薬生産
農薬部門では、2-ブロモ-4-メチルベンゾニトリルは、殺虫剤や除草剤の製造に関与しています。 その化学構造により、植物保護に効果的な化合物につながる改変が可能になります .
分析研究
2-ブロモ-4-メチルベンゾニトリル: は、材料科学研究において不可欠な方法である、官能基を特定するための FTIR スペクトル分析や結晶性を確認するための XRD パターン分析などの技術を使用して分析できます .
質量分析法
質量スペクトルライブラリに参照されており、サンプル内の物質を特定または定量化するために役立つ質量分析研究における標準または参照化合物として使用できます .
Safety and Hazards
2-Bromo-4-methylbenzonitrile is classified as Acute Tox. 4 Oral according to GHS classification . It causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
作用機序
Target of Action
It’s known that brominated compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
2-Bromo-4-methylbenzonitrile is likely to undergo free radical reactions . In the initiating step, a bromine atom is lost, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting compound can then react with other molecules .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
Its molecular weight of 196044 suggests that it may be absorbed and distributed throughout the body
Result of Action
It’s known that brominated compounds can alter the function of various enzymes and receptors, potentially leading to changes at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methylbenzonitrile. For instance, it’s important to prevent the chemical from entering drains, as this could lead to environmental contamination .
生化学分析
Biochemical Properties
2-Bromo-4-methylbenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 2-Bromo-4-methylbenzonitrile to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of 2-Bromo-4-methylbenzonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-4-methylbenzonitrile has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Bromo-4-methylbenzonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Furthermore, 2-Bromo-4-methylbenzonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methylbenzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4-methylbenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to 2-Bromo-4-methylbenzonitrile has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methylbenzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage level results in a significant change in biological activity. High doses of 2-Bromo-4-methylbenzonitrile have been associated with hepatotoxicity and nephrotoxicity in animal studies .
Metabolic Pathways
2-Bromo-4-methylbenzonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into different metabolites. These metabolic pathways can influence the compound’s biological activity and toxicity. The interaction with cofactors and other enzymes can also affect the metabolic flux and levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of 2-Bromo-4-methylbenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Bromo-4-methylbenzonitrile can localize to various cellular compartments, depending on its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of 2-Bromo-4-methylbenzonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Bromo-4-methylbenzonitrile has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-bromo-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCMJJIZYDCGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356242 | |
| Record name | 2-bromo-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42872-73-1 | |
| Record name | 2-bromo-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2-Bromo-4-methylbenzonitrile and what are its key structural features?
A1: 2-Bromo-4-methylbenzonitrile (C8H6BrN) is an aromatic organic compound. It consists of a benzene ring substituted with a bromine atom at the 2-position, a methyl group at the 4-position, and a nitrile group at the 1-position. The molecule is almost planar, with a root mean square deviation of 0.008 Å for its non-hydrogen atoms []. This near-planar structure is common for substituted benzene derivatives.
Q2: What computational methods have been used to study 2-Bromo-4-methylbenzonitrile and what properties have been investigated?
A2: Researchers have employed Density Functional Theory (DFT) calculations using the B3LYP functional and a basis set to study 2-Bromo-4-methylbenzonitrile []. This computational approach allowed for the prediction of various molecular properties, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)

